Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate
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Overview
Description
Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate is an organic compound with a complex structure that includes benzamido and methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-(2-methylphenoxy)benzoic acid with benzoyl chloride to form the benzamido derivative. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the benzamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed under basic conditions.
Major Products
Oxidation: Benzoic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-(methylamino)benzoate: Similar structure but with amino groups instead of benzamido and phenoxy groups.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of the benzamido and phenoxy groups.
Uniqueness
Ethyl 3-benzamido-4-(2-methylphenoxy)benzoate is unique due to the presence of both benzamido and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
81401-57-2 |
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Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 3-benzamido-4-(2-methylphenoxy)benzoate |
InChI |
InChI=1S/C23H21NO4/c1-3-27-23(26)18-13-14-21(28-20-12-8-7-9-16(20)2)19(15-18)24-22(25)17-10-5-4-6-11-17/h4-15H,3H2,1-2H3,(H,24,25) |
InChI Key |
VMFLEQVVDMBTKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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